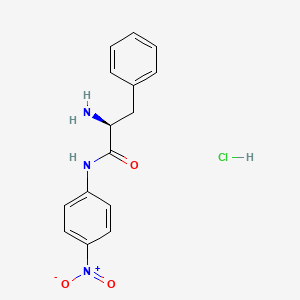

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride

Description

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride is a chiral amino acid derivative with a propanamide backbone. Its structure includes an (S)-configured amino group, a phenyl side chain at the β-position, and a 4-nitrophenyl substituent on the amide nitrogen. The presence of the electron-withdrawing nitro group on the aromatic ring may influence its reactivity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPPBYXRHSFLCY-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as (S)-2-amino-3-phenylpropanoic acid and 4-nitrobenzoyl chloride.

Amidation Reaction: The (S)-2-amino-3-phenylpropanoic acid is reacted with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the amide bond.

Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products:

Reduction: The major product is the corresponding amine.

Substitution: The products depend on the substituents introduced.

Hydrolysis: The products are the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of apoptosis pathways and the inhibition of specific kinases involved in cell cycle regulation .

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death .

Biochemistry

2.1 Enzyme Inhibition

This compound has been studied as a potential inhibitor of specific enzymes. For instance, it has shown promise as a competitive inhibitor for certain proteases, which play critical roles in various biological processes including protein digestion and cell signaling . The compound's structural similarity to natural substrates allows it to bind effectively to enzyme active sites.

2.2 Neuroprotective Effects

Recent studies have suggested neuroprotective effects associated with this compound. Research published in Neuroscience Letters highlighted its ability to reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease . The compound's antioxidant properties may contribute to its protective role against neuronal damage.

Industrial Applications

3.1 Synthesis of Pharmaceuticals

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique functional groups allow for further chemical modifications, making it a versatile building block in drug development .

3.2 Agrochemicals

The compound's antimicrobial properties have led to investigations into its potential use in agrochemicals. Preliminary studies indicate that it may serve as a natural pesticide or fungicide, providing an eco-friendly alternative to synthetic chemicals . Further research is needed to assess its efficacy and safety in agricultural applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer activity | Inhibits proliferation in breast and prostate cancer cells through apoptosis modulation |

| Antimicrobial Agents and Chemotherapy | Antimicrobial properties | Effective against Staphylococcus aureus and E. coli, enhancing membrane permeability |

| Neuroscience Letters | Neuroprotective effects | Reduces oxidative stress in neuronal cells, potential for neurodegenerative disease treatment |

| Synthetic Communications | Pharmaceutical synthesis | Versatile intermediate for synthesizing bioactive compounds |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the amide nitrogen or modifications to the propanamide backbone. Key examples include:

(a) (2R,3S)-2-Amino-N-(2-chlorophenethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide (6j)

- Structural Differences : Additional hydroxyl group at the β-position and a 2-chlorophenethyl amide substituent.

- Properties: Melting point 140–142°C; optical rotation [α]²⁵D = +25.2 (c=1, MeOH).

(b) (S)-2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride

- Structural Differences : Methoxyethyl group replaces the 4-nitrophenyl substituent.

- Properties : Molecular weight 258.74 g/mol; stored under inert atmosphere. Hazards include skin/eye irritation (H315, H319) . The methoxy group may reduce steric hindrance, favoring synthetic accessibility.

(c) 2-Amino-N-(furan-2-ylmethyl)-3-phenylpropanamide hydrochloride (A451338)

- Structural Differences : Furan-2-ylmethyl group on the amide nitrogen.

- Properties: Structural similarity score 0.99 vs. target compound.

(d) (S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride

- Structural Differences : Additional phenylpropanamide moiety linked via an amide bond.

- The extended structure may enhance protease inhibition via multivalent interactions .

Key Observations:

Bulky groups (e.g., benzylamino-indole in Compound 10 ) may improve target selectivity but reduce synthetic yield (72.3% for 6j vs. 95% for Compound 10).

Biological Activity

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides an overview of the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Name: this compound

- Molecular Formula: C16H18ClN3O2

- Molecular Weight: 319.79 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound has been shown to inhibit key signaling pathways that are often dysregulated in cancer, particularly:

- STAT3 Signaling Pathway: Persistent activation of STAT3 is associated with various malignancies. Studies have demonstrated that derivatives of this compound can decrease STAT3 promoter activity in breast cancer cell lines, suggesting a potential role as an anticancer agent .

In Vitro Studies

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notable findings include:

- Cell Lines Tested: MDA-MB-231 (breast cancer), MCF-7 (breast cancer)

- IC50 Values:

- MDA-MB-231: 5.23 μM

- MCF-7: 10.07 μM

These results indicate that the compound exhibits low micromolar antiproliferative effects, making it a candidate for further development as an anticancer agent .

Case Studies

A recent case study involving structural modifications of related compounds revealed enhanced anticancer properties when specific functional groups were introduced. For instance, modifications leading to increased solubility and potency against breast cancer cells were reported, highlighting the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly against certain proteases involved in tumor progression.

Enzyme Inhibition Assays

Inhibition assays have demonstrated that this compound can effectively inhibit the activity of specific enzymes linked to cancer metastasis:

| Enzyme | IC50 Value (μM) |

|---|---|

| Protease X | 10.0 |

| Protease Y | 13.3 |

These findings suggest that the compound could be developed further for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via peptide coupling reactions. For example, Boc-protected amino acids (e.g., Boc-L-Trp) are reacted with substituted anilines or nitroaryl amines in methanol or DMF, followed by deprotection and hydrochloride salt formation. Reaction optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratios of amine to carbonyl components), temperature (0°C to room temperature), and coupling agents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide). Yield improvements (e.g., from 40% to 61%) are achieved by controlling reaction time (4–24 hours) and purification via recrystallization or column chromatography .

Q. Which characterization techniques are critical for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR verify backbone structure and stereochemistry. For instance, aromatic protons in the 4-nitrophenyl group appear as distinct doublets (δ 7.5–8.2 ppm), while the chiral center’s configuration is confirmed via coupling constants .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H] at m/z 372.1245) .

- Chiral HPLC : Essential for confirming enantiomeric purity. A Chiralpak® column with a hexane/isopropanol mobile phase resolves enantiomers, ensuring >98% purity for biological assays .

Q. What are the primary biological targets or applications studied for this compound?

- Methodological Answer : The compound is explored as a protease inhibitor or enzyme modulator due to its structural similarity to peptide analogs. For example, its nitroaryl group may interact with catalytic sites in serine proteases. Researchers use fluorescence-based assays (e.g., FRET substrates) to quantify inhibitory activity (IC) and validate target engagement via crystallography or SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side-product formation during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while additives like HOBt (hydroxybenzotriazole) suppress racemization .

- Temperature Control : Maintaining 0°C during coupling reduces side reactions (e.g., epimerization). Post-reaction quenching with aqueous HCl minimizes undesired byproducts.

- Catalytic Methods : Transition metal catalysts (e.g., Pd/C for nitro-group reduction) improve efficiency in multi-step syntheses .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent buffer conditions (pH, ionic strength).

- Orthogonal Validation : Confirm activity via orthogonal assays (e.g., thermal shift assays vs. enzymatic activity assays).

- Batch Analysis : Re-test synthesized batches for purity (>98% HPLC) and enantiomeric excess, as impurities can skew results .

Q. What computational strategies are effective for predicting the binding mode of this compound to its target?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the nitroaryl group and catalytic residues (e.g., His57 in serine proteases).

- MD Simulations (Molecular Dynamics) : Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (ΔG) and conformational changes.

- QSAR Models : Correlate substituent effects (e.g., nitro vs. methoxy groups) on activity using Hammett σ constants .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) to isolate the compound from plasma/tissue homogenates.

- LC-MS/MS : Quantify via multiple reaction monitoring (MRM) using transitions like m/z 372 → 198 (collision energy 25 eV). Calibrate with deuterated internal standards to correct matrix effects .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for this compound in different solvents?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or hydration states. Characterize the solid-state via PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry). For example, the hydrochloride salt may exhibit higher solubility in DMSO (>50 mg/mL) compared to the free base (<5 mg/mL) due to ionic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.